N-(4-hydroxyphenyl)-N-methylprop-2-ynamide
Overview
Description
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .
Mode of Action
Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Biochemical Pathways
The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), where it acts as an inhibitor . This interaction leads to a decrease in the enzymatic activity of DEGS1, which is essential for the synthesis of ceramides. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can induce the production of reactive oxygen species (ROS) within cells, which in turn affects cell signaling and gene expression . These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as the inhibition of DEGS1 . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing its normal function. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as DEGS1, influencing the synthesis of ceramides and other lipid molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and function, affecting its overall efficacy in biochemical reactions.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and modulate their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPONHMVWSTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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